molecular formula C15H19N5O2S2 B2786455 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-97-4

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2786455
CAS No.: 1105197-97-4
M. Wt: 365.47
InChI Key: TVRVYBRDWCWQSQ-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methoxyphenyl-substituted piperazine moiety via a thioether bridge, with an acetamide group at the 2-position. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Properties

IUPAC Name

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVYBRDWCWQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a nitrogen-rich heterocyclic compound featuring both thiadiazole and piperazine moieties. This structural composition suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound by synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 348.42 g/mol. The presence of the methoxyphenyl group and the thiadiazole ring enhances lipophilicity, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism is believed to involve interaction with cellular targets leading to apoptosis or cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF715.0Cell cycle arrest
A54920.0Inhibition of kinase activity

Antimicrobial Activity

The antimicrobial properties of thiadiazole compounds have also been extensively studied. Research indicates that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature allows for better penetration into microbial membranes, leading to cell lysis.
  • Apoptosis Induction : Interaction with cellular pathways that regulate apoptosis has been observed in various studies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. These derivatives were tested for cytotoxicity against multiple cancer cell lines and demonstrated promising results, with some compounds exhibiting IC50 values below 20 µM .

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, where the compound was found to significantly reduce microbial growth at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of thiadiazole-acetamide derivatives. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Biological Activity Key Findings Reference
Target Compound 1,3,4-thiadiazole, 4-methoxyphenyl-piperazine, thioacetamide Hypothesized anticancer, enzyme inhibition (based on analogues) Limited direct data; predicted activity via SAR
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Chlorophenyl, 4-nitrophenylamino substituents Antiglioma (Akt inhibition: 92.36%) Induced apoptosis and G2/M cell cycle arrest in C6 glioma cells via π-π/H-bond interactions
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4i) Benzothiazole, 4-methoxyphenyl-ureido group Antiproliferative (melting point: 264–266°C) High molecular weight (486.59 g/mol) and IR/NMR-confirmed H-bonding
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Thiazole core, dual 4-methoxyphenyl groups MMP inhibition (anti-inflammatory) Higher melting point (302–303°C) and molecular weight (438.54 g/mol)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide Benzothiazole-amino linkage Anticonvulsant (100% MES efficacy) Superior neurotoxicity profile compared to phenytoin

Key Structural-Activity Relationship (SAR) Insights :

  • Piperazine Substitution : The 4-methoxyphenyl group (as in the target compound) improves solubility and receptor affinity compared to nitro or chlorophenyl analogues (e.g., compound 3 in ).
  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., compound 3 ) show stronger Akt inhibition than thiazole-based analogues (e.g., compound 18 ), likely due to enhanced π-π stacking.
  • Acetamide Linkers: Ureido-substituted acetamides (e.g., compound 4i ) exhibit higher antiproliferative activity than simple acetamides, suggesting the importance of hydrogen-bond donors.
Pharmacological Profile Comparison
  • Anticancer Activity : Compound 3 demonstrated 92.36% Akt inhibition, while benzothiazole-ureido derivatives (e.g., 4i ) showed moderate antiproliferative effects. The target compound’s methoxyphenyl-piperazine group may enhance blood-brain barrier penetration for CNS malignancies.
  • Enzyme Inhibition : Thiadiazole-acetamides with nitro groups (e.g., compound 3 ) outperform methoxy-substituted analogues in kinase inhibition, indicating electron-withdrawing groups optimize enzyme binding.

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction parameters influence yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with a piperazine derivative. Key steps include cyclization (e.g., using POCl₃ for thiadiazole ring formation ) and nucleophilic substitution for introducing the piperazine moiety. Critical parameters include:

  • Temperature : Elevated temperatures (e.g., 90°C) for cyclization .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO improve intermediate solubility .
  • Catalysts : Sodium hydride or triethylamine for deprotonation during coupling .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects by-products .
  • Elemental Analysis : Ensures stoichiometric purity .

Advanced Questions

Q. How can reaction conditions be optimized to address low yields during the coupling of thiadiazole and piperazine intermediates?

  • Answer : Contradictions in coupling efficiency often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Switching to DMF or acetonitrile to enhance nucleophilicity .
  • Catalyst screening : Testing bases like DBU or K₂CO₃ to improve reaction kinetics .
  • Temperature gradients : Gradual heating (e.g., 50–80°C) to suppress side products .
  • Intermediate purification : Pre-purifying thiadiazole intermediates via recrystallization to reduce impurities .

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data be resolved?

  • Answer : Discrepancies may stem from solvation effects or target flexibility. Methodological solutions include:

  • Enhanced docking protocols : Incorporating molecular dynamics simulations to account for protein flexibility .
  • Experimental validation : Using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., varying methoxy groups) to test SAR hypotheses .

Q. What methodologies are recommended for scaling up synthesis while maintaining purity and yield?

  • Answer : Industrial-scale synthesis requires:

  • Continuous flow reactors : To improve heat/mass transfer and reduce batch variability .
  • Catalyst recycling : Immobilized catalysts or biphasic systems to minimize waste .
  • In-line analytics : Real-time HPLC or FTIR monitoring for rapid quality control .

Q. How should researchers design experiments to evaluate pharmacokinetic properties like solubility and metabolic stability?

  • Answer :

  • Solubility assays : Use shake-flask methods with HPLC quantification in buffers of varying pH .
  • Metabolic stability : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolite formation .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .

Q. How can computational chemistry guide structural modifications to enhance biological activity?

  • Answer :

  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
  • Docking-based design : Prioritize modifications to the piperazine or thiadiazole moieties to optimize target binding .
  • ADMET prediction : Tools like SwissADME to forecast toxicity and bioavailability before synthesis .

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